molecular formula C14H15NO3 B131100 Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate CAS No. 157169-68-1

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate

Cat. No. B131100
M. Wt: 245.27 g/mol
InChI Key: FQPFECCIWLWKER-UHFFFAOYSA-N
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Description

“Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds .


Molecular Structure Analysis

The molecular structure of a compound can be deduced from its name. This compound likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The ring is substituted with a methyl group at the 5-position and a 4-methylphenyl group at the 2-position. An acetate group is also attached to the oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving “Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate” are not explicitly mentioned in the available literature .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFECCIWLWKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440806
Record name Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate

CAS RN

157169-68-1
Record name Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediate prepared in Example 8 (280 g, 1.06 mol) was dissolved in acetic anhydride (650 mL) followed by slow addition of conc. H2SO4 (60 ml). The pot temperature reached 80° C. The reaction was then held at 85° C. for 1 hour, cooled, and the acetic anhydride removed in vacuo. The residue was poured into ice water (2 L) and extracted with EtOAc (4 L total). The organic layer was then stirred with 1 N NaOH (500 mL) for 1 hour, separated, then dried with MgSO4 and concentrated to afford the title ester as a clear oil (223 g, 87%), which slowly solidified to a white solid.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Synthesis routes and methods II

Procedure details

The intermediate prepared in Example 8 (280 g, 1.06 mol) was dissolved in acetic anhydride (650 mL) followed by slow addition of conc. H2SO4 (60 mL). The pot temperature reached 80° C. The reaction was then held at 85° C. for 1 hour, cooled, and the acetic anhydride removed in vacuo. The residue was poured into ice water (2 L) and extracted with EtOAc (4 L total). The organic layer was then stirred with 1N NaOH (500 mL) for 1 hour, separated, then dried with MgSO4 and concentrated to afford the title ester as a clear oil (223 g, 87%), which slowly solidified to a white solid.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

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